N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S/c21-14-5-4-13(19-9-2-7-16-19)18-20(14)10-8-17-24(22,23)12-3-1-6-15-11-12/h1-7,9,11,17H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALZIUMDTWPBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a pyridazine ring fused with a pyrazole moiety, contributing to its unique pharmacological properties. The presence of a sulfonamide group enhances its interaction with biological targets, making it a subject of interest for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. Preliminary studies indicate that it may modulate the activity of key proteins involved in cell proliferation and inflammatory responses. Molecular docking studies have suggested potential binding affinities that could elucidate its mechanism of action further.
Biological Activities
Research into the biological activities of this compound reveals several promising effects:
- Anticancer Activity : Compounds similar to this one have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, potentially providing relief in conditions characterized by chronic inflammation.
- Antibacterial Properties : Certain derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activities of compounds related to this compound. Below are key findings:
Comparative Analysis
When comparing this compound with other similar compounds, several aspects stand out:
Scientific Research Applications
Structural Overview
The compound features a pyridazine core with a pyrazole moiety and a sulfonamide group, which enhances its interaction with biological targets. The presence of multiple heteroatoms suggests a high potential for diverse biological activity.
Medicinal Chemistry
Therapeutic Potential
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is being studied for its potential as a therapeutic agent. Compounds with similar structures have demonstrated various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.
- Anticancer Properties : The compound's ability to inhibit cyclin-dependent kinases (CDKs) positions it as a promising anticancer agent, particularly against cancer cell lines resistant to traditional therapies.
Pharmacology
Mechanism of Action
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. This interaction can influence critical biochemical pathways, including cell cycle regulation and apoptosis.
Pharmacokinetic Properties
Studies focus on the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Understanding these properties is crucial for assessing its viability as a drug candidate.
Biological Studies
Cellular Assays
this compound is utilized in various biological assays to explore its effects on cellular processes. Notable applications include:
- Inhibition of Cancer Cell Proliferation : Assays have shown that the compound can significantly reduce the proliferation of certain cancer cell lines.
- Antimicrobial Testing : The compound has been tested against various pathogens, demonstrating notable efficacy in inhibiting their growth.
Industrial Applications
Beyond its therapeutic potential, this compound may also find applications in industrial chemistry. Its unique structure could be leveraged in synthesizing other complex organic molecules or as a precursor for pharmaceutical production.
Comparative Analysis with Related Compounds
To contextualize the applications of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid | Phenylpyrazole moiety | Adenosine receptor antagonist |
| N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]acetamide | Butanoyl group on pyrazole | Selective P2Y12 receptor antagonist |
| N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-)pyridazinone | Thiazole ring | Anticancer activity |
The table illustrates the diversity within this chemical class and highlights how the unique substituents on each compound influence their biological activities and potential applications.
Comparison with Similar Compounds
6-((2-(Piperazin-1-yl)ethyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (Compound 43)
- Structure: Shares the pyridine-3-sulfonamide group but replaces the pyridazinone-ethyl linker with a piperazine-ethylamino chain. The pyrazole substituent is 1,3,5-trimethyl, contrasting with the unsubstituted 1H-pyrazole in the target compound.
- Synthesis: Prepared via nucleophilic substitution of a chloro-sulfonamide intermediate with 2-(piperazin-1-yl)ethanamine in ethanol, yielding 31% .
- Significance : The piperazine group enhances solubility and may influence pharmacokinetics, while the methylated pyrazole could alter steric interactions in target binding.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure: Retains the pyridazinone and pyrazole motifs but lacks the sulfonamide and ethyl-pyridine components. Instead, it features an aniline group at the 3-position.
- Crystallography: Structural analysis reveals planar geometry in the pyridazinone-pyrazole system, with intermolecular hydrogen bonding involving the amine group .
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Structure: Replaces the pyridine-3-sulfonamide with a dihydrobenzodioxine-sulfonamide group. The pyridin-4-yl substituent on the pyridazinone differs from the 1H-pyrazol-1-yl group in the target compound.
- Properties : Molecular weight 414.4 (C₁₉H₁₈N₄O₅S). The dihydrobenzodioxine may enhance lipophilicity compared to pyridine-based systems .
Comparative Analysis Table
Functional and Pharmacophoric Differences
- Sulfonamide vs. Amine: The target compound’s sulfonamide group provides strong hydrogen-bond acceptor/donor capacity, unlike the aniline in Compound N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine .
- Heterocyclic Substituents: The 1H-pyrazol-1-yl group (target) vs.
- Linker Flexibility : The ethyl chain in the target compound may confer conformational flexibility compared to rigid aromatic linkers in analogues.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : A stepwise approach is advised:
- Coupling Reactions : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the pyridazine and pyrazole moieties, as demonstrated in analogous pyrazolylpyridazine syntheses (e.g., copper(I) bromide and cesium carbonate as catalysts in DMSO at 35°C for 48 hours) .
- Sulfonamide Formation : React the pyridazine intermediate with pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in THF).
- Optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, a fractional factorial design can reduce trial runs while maximizing yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and stereochemistry, particularly for pyridazine ring substitution patterns and sulfonamide linkage .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and isotopic patterns, as seen in structurally related sulfonamide derivatives .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm, referencing pharmaceutical-grade standards (e.g., EP/ICH guidelines) .
Q. What are the known biological targets or activities associated with pyrazolylpyridazine derivatives, and how can these be experimentally validated?
- Methodological Answer :
- Target Prediction : Pyrazolylpyridazines often inhibit kinases (e.g., glycogen synthase kinase-3β) or modulate cardiovascular targets. Use docking studies (AutoDock Vina or Schrödinger) to predict binding affinities .
- Validation : Conduct in vitro kinase assays (e.g., ADP-Glo™) or cell-based assays (e.g., antihypertensive activity in vascular smooth muscle cells) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental design to predict reaction pathways or biological activity?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (Gaussian or ORCA) to model transition states and intermediates. For example, simulate the sulfonamide bond formation using density functional theory (DFT) .
- Feedback Loops : Optimize synthetic routes by iterating between computational predictions (e.g., activation energies) and experimental validation (e.g., reaction yield monitoring) .
Q. What strategies resolve contradictions in biological activity data across assay conditions?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., pH, serum concentration in cell media) .
- Meta-Analysis : Aggregate data from multiple labs using platforms like Open Science Framework to assess reproducibility .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the pyrazole ring (e.g., substituent variations) or sulfonamide linker (e.g., alkyl chain length).
- High-Throughput Screening : Test analogs in dose-response assays (e.g., IC determination) against primary and off-target proteins .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
